Cas no 22112-77-2 (tetra(4-chlorophenyl)porphine)

Tetra(4-chlorophenyl)porphine is a chlorinated porphyrin derivative characterized by its robust aromatic structure and distinct photophysical properties. This compound is widely utilized in research and industrial applications due to its high stability, strong absorbance in the visible spectrum, and ability to form coordination complexes with metals. Its four chlorophenyl substituents enhance electron-withdrawing effects, making it valuable in catalytic processes, photodynamic therapy, and materials science. The compound's well-defined symmetry and predictable reactivity also facilitate its use as a building block for advanced supramolecular architectures. Its thermal and chemical resistance further broadens its applicability in harsh environments.
tetra(4-chlorophenyl)porphine structure
tetra(4-chlorophenyl)porphine structure
Product Name:tetra(4-chlorophenyl)porphine
CAS No:22112-77-2
MF:C44H26N4Cl4
MW:752.51604
MDL:MFCD00830318
CID:1057924
PubChem ID:135403279
Update Time:2025-05-19

tetra(4-chlorophenyl)porphine Chemical and Physical Properties

Names and Identifiers

    • tetra(4-chlorophenyl)porphine
    • 5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin
    • MESO-TETRA (4-CHLOROPHENYL) PORPHINE
    • 21H,23H-PORPHINE,5,10,15,20-TETRAKIS(4-CHLOROPHENYL)
    • 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin
    • 5,10,15,20-tetrakis(para-chlorophenyl)porphyrin
    • H2t(4-Cl)pp
    • meso-tetrakis-(4-chlorophenyl)porphyrin
    • tetra(para-chlorophenyl)porphyrin
    • TPP(4-Cl)4
    • Tetrakis(p-chlorophenyl)porphyrin
    • meso-Tetra(4-chlorophenyl)porphyrin
    • meso-Tetra(p-chlorophenyl)porphyrin
    • meso-Tetrakis(4-chlorophenyl)porphine
    • meso-Tetrakis(4-chlorophenyl)porphyrin
    • alpha,beta,gamma,delta-Tetrakis(4-chlorophenyl)porphine
    • AS-69777
    • SY068016
    • KLMHOLCGHWVPMP-UHFFFAOYSA-N
    • 21H,23H-PORPHINE, 5,10,15,20-TETRAKIS(4-CHLOROPHENYL)-
    • NSC670858
    • NCI60_024973
    • 5,10,15,20-Tetra-(4-chlorophenyl)-porphyrin
    • 5,10,15,20-(tetra-4-chlorophenyl)porphyrin
    • meso-Tetra(4-chlorophenyl) porphine
    • AKOS037646612
    • tetra-(4-chlorophenyl)-porphyrin
    • (5Z,10Z,14Z,19Z)-5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin
    • CS-0146170
    • 22112-77-2
    • 2,7,12,17-TETRAKIS(4-CHLOROPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16,18(21),19-UNDECAENE
    • SCHEMBL580722
    • CHEMBL1979974
    • 5,10,15,20-Tetra(4-chlorophenyl)porphine
    • MFCD00830318
    • NSC-670858
    • MDL: MFCD00830318
    • Inchi: InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H
    • InChI Key: KLMHOLCGHWVPMP-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)Cl)C2=C3C=CC(=C(C4=CC=C(C=C4)Cl)C5=NC(=C(C6=CC=C(C=C6)Cl)C7=CC=C(C(=C8C=CC2=N8)C9=CC=C(C=C9)Cl)N7)C=C5)N3

Computed Properties

  • Exact Mass: 750.09100
  • Monoisotopic Mass: 750.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 4
  • Complexity: 1080
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.4A^2
  • XLogP3: 12.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.398±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: >300 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.702
  • PSA: 56.30000
  • LogP: 9.47980
  • Vapor Pressure: No data available

tetra(4-chlorophenyl)porphine Pricemore >>

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tetra(4-chlorophenyl)porphine Suppliers

Amadis Chemical Company Limited
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(CAS:22112-77-2)tetra(4-chlorophenyl)porphine
Order Number:A933885
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:12
Price ($):158.0/669.0
Email:sales@amadischem.com

tetra(4-chlorophenyl)porphine Related Literature

Additional information on tetra(4-chlorophenyl)porphine

Tetra(4-chlorophenyl)porphine and Its Applications in Modern Chemical Biology

Tetra(4-chlorophenyl)porphine, with the CAS number 22112-77-2, is a fascinating compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This porphyrin derivative, characterized by its four 4-chlorophenyl substituents, exhibits remarkable versatility in various applications, ranging from catalysis to bioimaging and drug development. The compound's ability to interact with biological systems while maintaining stability under diverse conditions makes it a valuable candidate for innovative research.

The molecular structure of tetra(4-chlorophenyl)porphine consists of a porphyrin core, which is a macrocyclic organic compound composed of four pyrrole rings linked by methine bridges. The presence of chlorine atoms at the 4-position of each phenyl ring introduces electrophilic centers, enhancing its reactivity and enabling a wide range of chemical modifications. This structural feature has been exploited in numerous studies to develop novel derivatives with tailored properties for specific applications.

In recent years, significant advancements have been made in understanding the biological activities of porphyrin derivatives. One of the most notable areas of research involves the use of porphyrins as photosensitizers for photodynamic therapy (PDT). Tetra(4-chlorophenyl)porphine has shown promise in this context due to its ability to efficiently absorb light in the visible spectrum and generate reactive oxygen species (ROS) that can selectively target and destroy cancer cells. Recent studies have demonstrated its potential in combination with other therapeutic modalities, such as chemotherapy and radiation, to enhance treatment efficacy.

Another exciting application of tetra(4-chlorophenyl)porphine is in the field of bioimaging. The compound's ability to emit fluorescence upon excitation with visible light makes it an excellent candidate for developing probes that can visualize biological processes in real-time. Researchers have leveraged this property to create highly sensitive imaging agents that can track cellular events, monitor disease progression, and guide therapeutic interventions. The high quantum yield and stability of tetra(4-chlorophenyl)porphine under physiological conditions further enhance its utility as an imaging tool.

The role of tetra(4-chlorophenyl)porphine in catalysis is also worth mentioning. Porphyrin-based catalysts have been extensively studied for their ability to facilitate various chemical reactions under mild conditions. The electrophilic nature of the chlorine substituents in tetra(4-chlorophenyl)porphine allows it to participate in metal coordination, making it an effective ligand for transition metals such as ruthenium, iron, and copper. These metallo-porphyrins have been employed in diverse catalytic processes, including oxidation reactions, hydrogenation reactions, and organic synthesis.

Recent research has also explored the potential of tetra(4-chlorophenyl)porphine as a scaffold for drug development. The porphyrin core provides a versatile platform for incorporating various functional groups that can modulate biological activity. For instance, studies have shown that derivatives of tetra(4-chlorophenyl)porphine can exhibit anti-inflammatory and antioxidant properties, making them promising candidates for treating chronic diseases such as arthritis and neurodegenerative disorders. Additionally, the compound's ability to cross cell membranes has been exploited to develop novel drug delivery systems that can target specific tissues or organs.

The synthesis of tetra(4-chlorophenyl)porphine is another area where significant progress has been made. Modern synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating its use in various applications. Advances in computational chemistry have also played a crucial role in designing new derivatives with enhanced properties. By leveraging molecular modeling techniques, scientists can predict the behavior of tetra(4-chlorophenyl)porphine and its derivatives under different conditions, thereby accelerating the development process.

The future prospects for tetra(4-chlorophenyl)porphine are vast and exciting. As our understanding of its properties continues to grow, new applications are likely to emerge. Ongoing research aims to expand its utility in areas such as artificial photosynthesis, where porphyrin-based catalysts could help convert sunlight into sustainable energy sources. Additionally, efforts are underway to develop more efficient photodynamic therapies using tetra(4-chlorophenyl)porphine derivatives that can minimize side effects while maximizing therapeutic benefits.

In conclusion, tetra(4-chlorophenyl)porphine (CAS number 22112-77-2) is a multifaceted compound with significant potential in chemical biology. Its unique structural features enable a wide range of applications, from medical treatments to catalytic processes and beyond. As research continues to uncover new possibilities for this remarkable molecule, it is poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions for global challenges.

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Amadis Chemical Company Limited
(CAS:22112-77-2)tetra(4-chlorophenyl)porphine
A933885
Purity:99%/99%
Quantity:5g/25g
Price ($):158.0/669.0
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